

Synthesis of 4-Nitrophenoxyacetic Acid: An Application Note and Protocol

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Compound of Interest

Compound Name: 4-Nitrophenoxyacetic acid

Cat. No.: B156986

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This document provides a detailed protocol for the synthesis of **4-Nitrophenoxyacetic acid**, a valuable intermediate in pharmaceutical and dyestuff industries. The primary method detailed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Reaction Principle

The synthesis of **4-Nitrophenoxyacetic acid** is achieved through the Williamson ether synthesis. This SN₂ reaction involves the nucleophilic substitution of the halide in chloroacetic acid by the phenoxide ion of 4-nitrophenol. The reaction is typically carried out in an aqueous solution with a base, such as sodium hydroxide, to deprotonate the phenol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **4-Nitrophenoxyacetic acid**.

Parameter	Value	Reference
Reactants		
4-Nitrophenol	35 g	[1]
Chloroacetic Acid (initial)	24 g	[1]
50% Sodium Hydroxide Solution (initial)	40 g	[1]
Water (initial)	200 mL	[1]
Chloroacetic Acid (additional)	12 g	[1]
50% Sodium Hydroxide Solution (additional)	20 g	[1]
Water (additional)	50 mL	[1]
Product		
Yield	25-30 g	[1]
Melting Point	183 °C	[1]
Appearance	Glistening platelets	[1]

Experimental Protocol

Materials:

- 4-Nitrophenol
- Chloroacetic acid
- Sodium hydroxide (50% solution)
- Hydrochloric acid (concentrated)
- Ethanol (for recrystallization)
- Distilled water

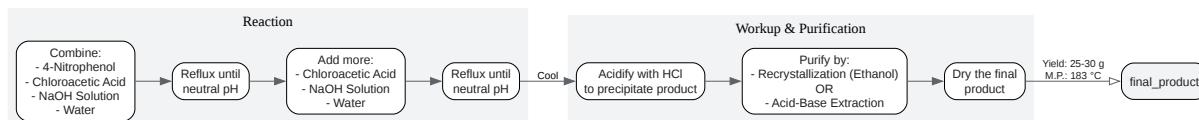
- Round bottom flask
- Reflux condenser
- Heating mantle
- Beakers
- Buchner funnel and filter paper
- pH indicator paper

Procedure:

- Reaction Setup: In a round bottom flask, combine 35 g of 4-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 mL of water.[\[1\]](#)
- Reflux: Attach a reflux condenser to the flask and heat the mixture to a boil. Continue refluxing until the solution is no longer alkaline, which can be checked with pH paper.
- Additional Reactants: Once the initial reaction mixture becomes neutral, add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 mL of water to the flask.[\[1\]](#)
- Continued Reflux: Continue to boil the solution until the pH is neutral.[\[1\]](#)
- Acidification and Precipitation: After the reaction is complete, cool the mixture and acidify it with concentrated hydrochloric acid. The crude **4-Nitrophenoxyacetic acid** will precipitate out of the solution.[\[1\]](#)
- Purification: The crude product can be purified by one of the following methods:
 - Recrystallization: Recrystallize the crude product from alcohol.[\[1\]](#)
 - Acid-Base Purification: Dissolve the crude product in a dilute sodium hydroxide solution and then re-precipitate the pure **4-Nitrophenoxyacetic acid** by adding hydrochloric acid.[\[1\]](#)

- Drying: Collect the purified crystals by filtration and dry them thoroughly. The expected yield of pure **4-Nitrophenoxyacetic acid** is between 25-30 g.[1]

Experimental Workflow



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Caption: Workflow for the synthesis of **4-Nitrophenoxyacetic acid**.

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References

- 1. [prepchem.com \[prepchem.com\]](http://www.benchchem.com/product/b156986#step-by-step-synthesis-protocol-for-4-nitrophenoxyacetic-acid)
- To cite this document: BenchChem. [Synthesis of 4-Nitrophenoxyacetic Acid: An Application Note and Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156986#step-by-step-synthesis-protocol-for-4-nitrophenoxyacetic-acid\]](https://www.benchchem.com/product/b156986#step-by-step-synthesis-protocol-for-4-nitrophenoxyacetic-acid)

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